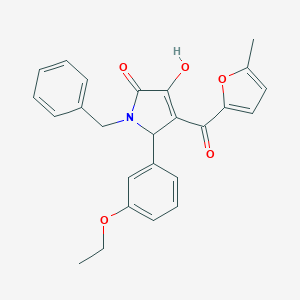
3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether is an organic compound that features a benzimidazole ring linked to a propyl chain, which is further connected to a 3-methylphenyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carbon disulfide, followed by cyclization.
Thioether Formation: The benzimidazole derivative is then reacted with 3-chloropropyl 3-methylphenyl ether in the presence of a base such as potassium carbonate to form the thioether linkage.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The sulfur atom in the thioether linkage can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that contain sulfur or nitrogen atoms in their active sites.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
- 3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid
- 3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoic acid
- 3-(5-fluoro-1H-benzimidazol-2-yl)propanoic acid
Comparison:
- Structural Differences: The presence of different substituents on the benzimidazole ring or the propyl chain.
- Uniqueness: 3-(1H-benzimidazol-2-ylsulfanyl)propyl 3-methylphenyl ether is unique due to the presence of the 3-methylphenyl ether group, which can influence its chemical reactivity and biological activity.
- Applications: While similar compounds may share some applications, the specific structure of this compound can make it more suitable for certain uses, such as in medicinal chemistry or materials science.
Propiedades
IUPAC Name |
2-[3-(3-methylphenoxy)propylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-6-4-7-14(12-13)20-10-5-11-21-17-18-15-8-2-3-9-16(15)19-17/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHFXZPZJRHHDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCSC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[3-(allyloxy)phenyl]-3-hydroxy-4-(4-propoxybenzoyl)-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384909.png)

![5-[3-(allyloxy)phenyl]-3-hydroxy-1-(2-methoxyethyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384912.png)
![5-(3-butoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384915.png)
![5-[3-(benzyloxy)phenyl]-3-hydroxy-4-(4-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384916.png)
![(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-prop-2-enoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B384917.png)


![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-[3-(pentyloxy)phenyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384921.png)
![5-[3-ethoxy-4-(pentyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384922.png)
![5-[3-(allyloxy)phenyl]-4-(4-ethoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384925.png)
![1-(furan-2-ylmethyl)-4-hydroxy-2-[3-(3-methylbutoxy)phenyl]-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B384926.png)

![1-[2-(Dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3-phenylmethoxyphenyl)-2H-pyrrol-5-one](/img/structure/B384928.png)
